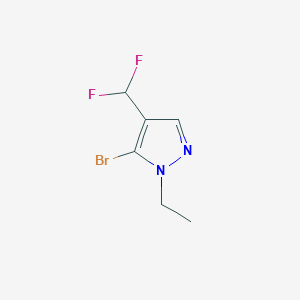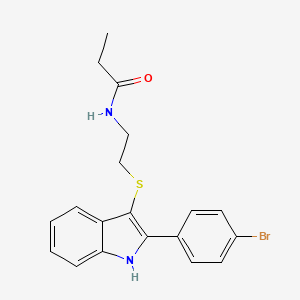
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase, which plays an important role in cell signaling pathways.
Scientific Research Applications
Synthesis and Chemical Transformations
Research has delved into the synthesis and chemical transformations of compounds structurally related to "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)furan-2-carboxamide". For instance, studies have explored the condensation reactions involving derivatives of pyridine and furan, leading to the creation of compounds with potential biological activity. These synthetic pathways highlight the versatility of the core structure in generating various derivatives through nucleophilic displacement and other chemical reactions, which may amplify the biological activities of compounds like phleomycin against specific bacteria like Escherichia coli (Brown & Cowden, 1982).
Biological Applications and Antimicrobial Activity
Further research into the biological applications of related compounds has shown promising antimicrobial activities. For example, derivatives synthesized from furan-2-carboxamide have been investigated for their potential in treating bacterial infections. The synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and its transformations indicate a methodological exploration of furan derivatives for potential use in medicinal chemistry, highlighting the compound's relevance in developing new therapeutic agents with specific biological activities (El’chaninov et al., 2018).
Antioxidative Properties
Additionally, heterocyclic compounds, including those related to furan derivatives, have been evaluated for their antioxidative properties, particularly in the context of the Maillard reaction, which is relevant to food chemistry and potential therapeutic applications. The evaluation of such compounds for their ability to inhibit oxidation suggests a broader scientific interest in the chemical's antioxidative potential, which may extend to applications in food preservation and the development of health supplements (Yanagimoto et al., 2002).
Luminescence and Binding Characteristics
Research on the luminescence properties of related aromatic carboxylic acids and their metal complexes, such as Eu(III) and Tb(III), demonstrates the compound's potential in material sciences, particularly for sensing and imaging applications. The exploration of binding characteristics with proteins like bovine serum albumin (BSA) opens avenues for biomedical applications, including drug delivery systems and the development of diagnostic tools (Tang et al., 2011).
properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-12(10-17-15(20)14-5-3-7-21-14)8-13(18-19)11-4-2-6-16-9-11/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFSYDBWQPQJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)
![10-methyl-N-(4-methylbenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide](/img/structure/B2760581.png)
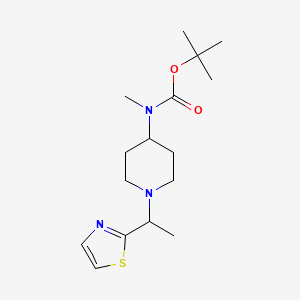
![1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2760588.png)


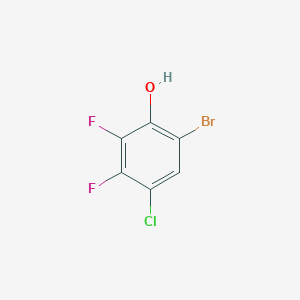
![N-[1-(1-Methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2760594.png)
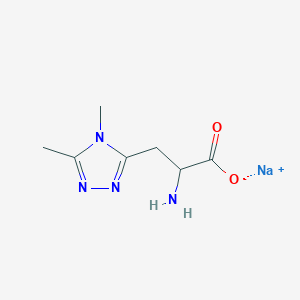

![Tert-butyl 2-[(1-methylimidazol-2-yl)methyl-prop-2-enoylamino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2760598.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2760601.png)
